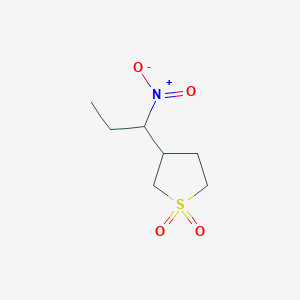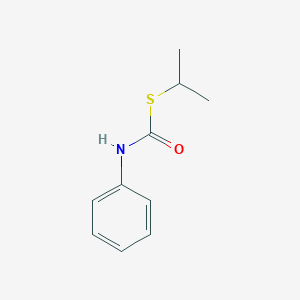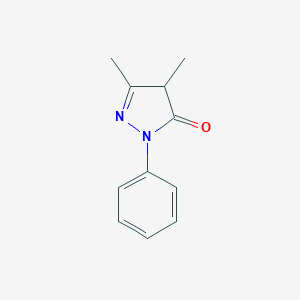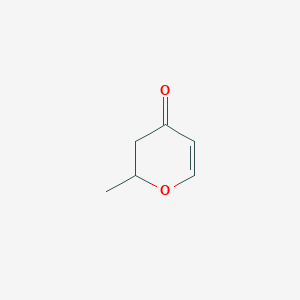
2-Methyl-2,3-dihydro-4H-pyran-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-2,3-dihydro-4H-pyran-4-one (MDHP) is a heterocyclic organic compound that has been studied extensively for its potential applications in various fields of science. MDHP is also known as 2-methyl-4H-pyran-4-one and is a colorless liquid with a fruity odor. The compound is synthesized through various methods and has been studied for its effects on biochemical and physiological systems.
Wirkmechanismus
The mechanism of action of MDHP is not fully understood. However, it is believed that the compound acts as a modulator of GABA(A) receptors. GABA(A) receptors are responsible for inhibiting neurotransmission in the nervous system. MDHP may enhance the activity of GABA(A) receptors, leading to increased inhibition of neurotransmission.
Biochemische Und Physiologische Effekte
MDHP has been shown to have various biochemical and physiological effects. The compound has been shown to have anxiolytic and sedative effects in animal models. MDHP has also been shown to have anticonvulsant and antinociceptive effects. The compound has been shown to reduce the severity and duration of seizures in animal models. MDHP has also been shown to reduce pain sensitivity in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
MDHP has several advantages for lab experiments. The compound is easy to synthesize and is readily available. MDHP is also stable under normal laboratory conditions. However, there are also limitations to using MDHP in lab experiments. The compound has a short half-life, which may limit its effectiveness in certain experiments. MDHP also has a low solubility in water, which may limit its use in aqueous experiments.
Zukünftige Richtungen
There are several future directions for the study of MDHP. One direction is to further investigate the mechanism of action of the compound. Understanding the mechanism of action may lead to the development of more effective drugs that target GABA(A) receptors. Another direction is to study the effects of MDHP on other physiological systems, such as the immune system. Finally, there is a need to investigate the potential toxicity of MDHP and its metabolites. Understanding the toxicity of the compound is important for its safe use in various applications.
Synthesemethoden
MDHP is synthesized through various methods, including the reaction of 2-methyl-3-buten-2-ol with maleic anhydride, the reaction of 2-methyl-3-buten-2-ol with maleic acid, and the reaction of 2-methyl-3-buten-2-ol with maleic acid anhydride. The most commonly used method for synthesizing MDHP is the reaction of 2-methyl-3-buten-2-ol with maleic anhydride. This reaction produces MDHP in high yields and purity.
Wissenschaftliche Forschungsanwendungen
MDHP has been studied for its potential applications in various fields of science. The compound has been used as a flavoring agent in the food industry, as a fragrance in the cosmetic industry, and as a starting material for the synthesis of other compounds. MDHP has also been studied for its effects on biochemical and physiological systems.
Eigenschaften
CAS-Nummer |
19185-89-8 |
|---|---|
Produktname |
2-Methyl-2,3-dihydro-4H-pyran-4-one |
Molekularformel |
C6H8O2 |
Molekulargewicht |
112.13 g/mol |
IUPAC-Name |
2-methyl-2,3-dihydropyran-4-one |
InChI |
InChI=1S/C6H8O2/c1-5-4-6(7)2-3-8-5/h2-3,5H,4H2,1H3 |
InChI-Schlüssel |
QQOGPTKWBZTBHM-UHFFFAOYSA-N |
SMILES |
CC1CC(=O)C=CO1 |
Kanonische SMILES |
CC1CC(=O)C=CO1 |
Synonyme |
4H-Pyran-4-one,2,3-dihydro-2-methyl-(8CI,9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



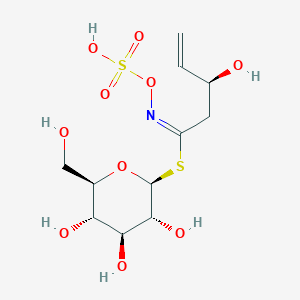
![[1R,4S,7R,(+)]-1,3,3,7-Tetramethyl-2-oxabicyclo[2.2.1]heptane](/img/structure/B98081.png)
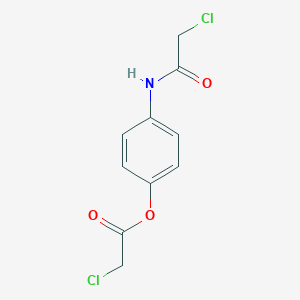
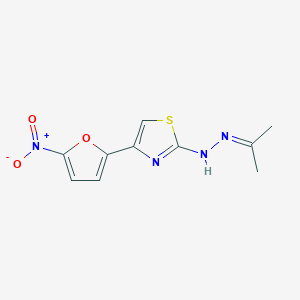
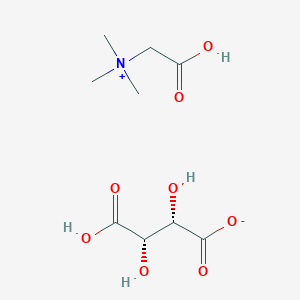
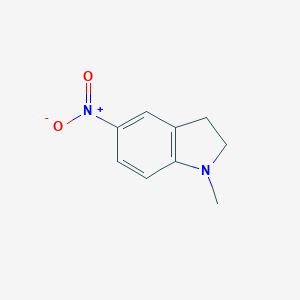
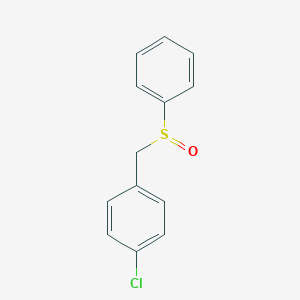
![Silane, [(3,7-dimethyl-6-octenyl)oxy]trimethyl-](/img/structure/B98092.png)
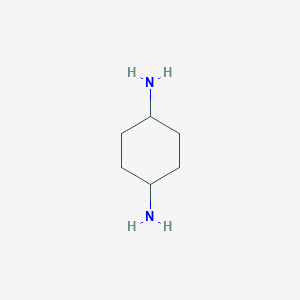
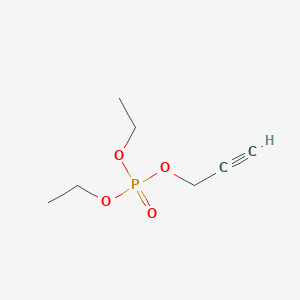
![2-[(4-Methoxyphenyl)carbonyl]furan](/img/structure/B98097.png)
